molecular formula C14H9F3O B1294469 2-(Trifluoromethyl)benzophenone CAS No. 727-99-1

2-(Trifluoromethyl)benzophenone

Cat. No.: B1294469
CAS No.: 727-99-1
M. Wt: 250.21 g/mol
InChI Key: JXIWJBWMQXDALU-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)benzophenone is an organic compound with the molecular formula C14H9F3O. It is characterized by the presence of a trifluoromethyl group attached to the benzophenone structure. This compound is known for its applications in various chemical processes and is often used as an intermediate in the synthesis of other complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Trifluoromethyl)benzophenone can be synthesized through several methods. One common approach involves the reaction of 2-chloro-6-trifluoromethylbenzonitrile with triethylamine in the presence of a palladium on carbon catalyst. The reaction is carried out in tetrahydrofuran at 25°C under 1.5 atm of hydrogen for 16 hours . Another method involves the asymmetric reduction of this compound using lithium aluminium hydride treated with (S)-(+)- or ®-(-)-2-(2-iso-indolinyl)butan-1-ol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)benzophenone involves its ability to participate in various chemical reactions due to the presence of the trifluoromethyl group. This group can enhance the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry. The trifluoromethyl group can also influence the compound’s interactions with biological targets, potentially enhancing its binding affinity and selectivity .

Comparison with Similar Compounds

  • 3′-(Trifluoromethyl)acetophenone
  • 4′-(Trifluoromethyl)acetophenone
  • 4-(Trifluoromethyl)benzonitrile
  • (Trifluoromethoxy)benzene

Comparison: 2-(Trifluoromethyl)benzophenone is unique due to the specific positioning of the trifluoromethyl group on the benzophenone structure. This positioning can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, this compound may exhibit different chemical and physical properties, making it suitable for specific applications in synthetic chemistry and industrial processes .

Properties

IUPAC Name

phenyl-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O/c15-14(16,17)12-9-5-4-8-11(12)13(18)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIWJBWMQXDALU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70223002
Record name 2-(Trifluoromethyl)benzophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727-99-1
Record name Phenyl[2-(trifluoromethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=727-99-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethyl)benzophenone
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Record name 2-(Trifluoromethyl)benzophenone
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Record name 2-(trifluoromethyl)benzophenone
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Record name 2-(Trifluoromethyl)benzophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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